![molecular formula C8H16S B14377705 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane CAS No. 90224-05-8](/img/structure/B14377705.png)
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is an organic compound characterized by the presence of a sulfanyl group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane typically involves the reaction of 2-methylprop-1-en-1-yl sulfide with butane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The process is monitored and controlled to ensure consistent quality and efficiency. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted butane derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Methyl-1-propen-1-yl)sulfanyl]benzene
- 2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
Uniqueness
1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is unique due to its specific structural configuration and the presence of the sulfanyl group attached to a butane chain. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
90224-05-8 |
|---|---|
Fórmula molecular |
C8H16S |
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
1-(2-methylprop-1-enylsulfanyl)butane |
InChI |
InChI=1S/C8H16S/c1-4-5-6-9-7-8(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
RFLQZTAIFDEYQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
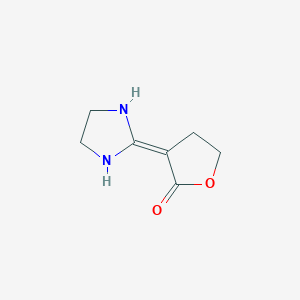
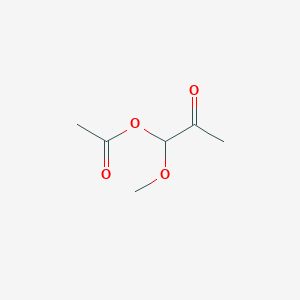
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
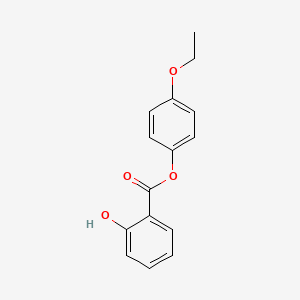
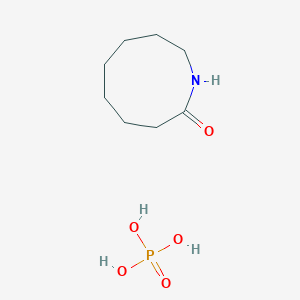
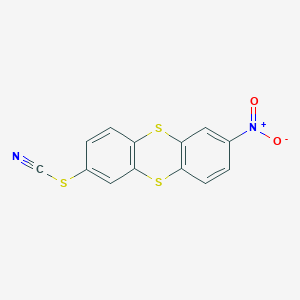
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
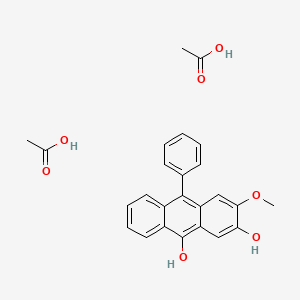
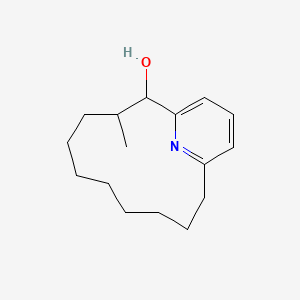
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)
